Hydrolytic Stability of Oxime (Aminooxy) vs. Imine (Amino) Linkages on Functionalized Surfaces
Surface immobilization via the aminooxy group forms oxime bonds that resist hydrolysis under aqueous conditions far better than imine bonds from conventional amino-silanes. In a direct comparison of PEG-like polymers, oxime-linked constructs exhibited substantially slower hydrolytic degradation than their imine-linked counterparts at pH 7.4 [1]. This is consistent with the thermodynamic preference for oxime formation over imine in aqueous solution, where imines from aliphatic amines are not stable while oximes form well in a pH-dependent manner [2]. Although these data are from solution-phase polymer models rather than surface-grafted monolayers, they provide cross-study comparable evidence that the oxime linkage formed by 11-(aminooxy)undecyltriethoxysilane confers a stability advantage over the imine linkage formed by 11-aminoundecyltriethoxysilane (ATES).
| Evidence Dimension | Hydrolytic degradation resistance of oxime vs. imine linkages |
|---|---|
| Target Compound Data | Oxime-linked polymers: negligible degradation over 72 h at pH 7.4 (qualitative observation of higher stability) |
| Comparator Or Baseline | Imine-linked polymers: significant degradation under identical conditions; imines of aliphatic amines not stable in aqueous solution |
| Quantified Difference | Qualitative: oxime >> imine stability. Quantitative rate constants for hydrolysis not reported in direct head-to-head surface format; solution-phase model shows clear thermodynamic preference for oxime. |
| Conditions | Aqueous buffer pH 7.4, ambient temperature; solution-phase polymer model |
Why This Matters
For applications requiring long-term stability of biomolecule-functionalized surfaces (biosensors, microarrays), the oxime linkage provides substantially longer functional lifetime than imine-based alternatives, reducing the need for re-functionalization.
- [1] Collins J, Xiao Z, Connal LA. Tunable degradation of polyethylene glycol‐like polymers based on imine and oxime bonds. Journal of Polymer Science Part A: Polymer Chemistry, 2017, 55(22), 3826–3831. View Source
- [2] Kulchat S, Chaur MN, Lehn JM. Kinetic Selectivity and Thermodynamic Features of Competitive Imine Formation in Dynamic Covalent Chemistry. Chemistry – A European Journal, 2017, 23(46), 11108–11118. View Source
